Endomorphin-1 Trifluoroacetate

Catalog No.
S12829502
CAS No.
M.F
C36H39F3N6O7
M. Wt
724.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endomorphin-1 Trifluoroacetate

Product Name

Endomorphin-1 Trifluoroacetate

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C36H39F3N6O7

Molecular Weight

724.7 g/mol

InChI

InChI=1S/C34H38N6O5.C2HF3O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;3-2(4,5)1(6)7/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);(H,6,7)/t26-,28-,29-,30-;/m0./s1

InChI Key

HHLSEYUJSLAGOQ-YAOJAVRNSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O

Endomorphin-1 trifluoroacetate is an endogenous opioid peptide that acts as a highly selective agonist for the μ-opioid receptor. Its chemical structure is represented by the sequence Tyr-Pro-Trp-Phe-NH₂, where "Tyr" stands for tyrosine, "Pro" for proline, "Trp" for tryptophan, and "Phe" for phenylalanine. This peptide is notable for its potent analgesic properties, comparable to morphine, while exhibiting a unique profile that minimizes common side effects associated with traditional opioid medications, such as constipation and respiratory depression .

The synthesis of endomorphin-1 trifluoroacetate involves several key reactions typical of peptide chemistry. The peptide is commonly synthesized using solid-phase peptide synthesis techniques, which include:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection: This method protects the amino groups during synthesis.
  • Coupling reactions: Utilization of coupling agents like HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) facilitates the formation of peptide bonds between amino acids.
  • Deprotection: The removal of protective groups is typically achieved using piperidine in dimethylformamide or trifluoroacetic acid to yield the final product .

Endomorphin-1 has been shown to exert significant biological effects through its action on the μ-opioid receptor. Its primary activities include:

  • Analgesia: It provides pain relief comparable to that of morphine but with fewer side effects.
  • Antidepressant-like effects: Studies indicate that endomorphin-1 can produce antidepressant-like effects in animal models, suggesting a role in mood regulation .
  • Influence on gastrointestinal function: Unlike many opioids, endomorphin-1 does not significantly impair gastrointestinal motility, making it a candidate for therapeutic applications without the common side effects associated with opioid use .

The synthesis of endomorphin-1 trifluoroacetate typically follows these steps:

  • Solid-phase peptide synthesis: The peptide is assembled on a resin support using Fmoc-protected amino acids.
  • Coupling and deprotection: Each amino acid is sequentially coupled to the growing chain, followed by deprotection to expose the amine groups.
  • Cleavage from resin: The final product is cleaved from the resin using a mixture of trifluoroacetic acid and other solvents.
  • Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .

Endomorphin-1 trifluoroacetate has several potential applications:

  • Pain management: Due to its potent analgesic properties, it may serve as an alternative to conventional opioids in pain therapy.
  • Mental health treatment: Its antidepressant-like effects suggest potential use in treating mood disorders.
  • Gastrointestinal disorders: Its unique profile may offer therapeutic benefits in conditions where traditional opioids are contraindicated due to their side effects on gut motility .

Research on endomorphin-1 has highlighted its interactions with various receptors beyond the μ-opioid receptor:

  • Receptor selectivity: Endomorphin-1 exhibits high affinity for μ-opioid receptors while showing minimal interaction with δ and κ-opioid receptors, distinguishing it from other opioid peptides .
  • Modulation of neurotransmitter systems: Studies suggest that endomorphin-1 may influence dopaminergic and serotonergic pathways, contributing to its antidepressant-like effects .

Similar Compounds

Several compounds share structural or functional similarities with endomorphin-1. These include:

Compound NameStructure/CharacteristicsUnique Features
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂Similar μ-opioid receptor affinity but different side chain interactions.
Beta-EndorphinA longer peptide sequence with multiple opioid receptor affinitiesBinds to μ-, δ-, and κ-opioid receptors; broader activity profile.
DynorphinsPeptides derived from prodynorphin; primarily κ-opioid agonistsExhibit different analgesic profiles compared to endomorphins.
Leu-EnkephalinTyr-Gly-Gly-Phe-Leu-NH₂Selective for δ-opioid receptors; shorter structure limits its activity.

Endomorphin-1's uniqueness lies in its high selectivity and affinity for the μ-opioid receptor combined with its favorable side effect profile, making it a promising candidate for further research and therapeutic development in pain management and mood disorders .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

724.28323209 g/mol

Monoisotopic Mass

724.28323209 g/mol

Heavy Atom Count

52

Dates

Last modified: 08-10-2024

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